1-(4-Methoxyphenyl)-4-nitrosopiperazine CAS number and chemical properties
1-(4-Methoxyphenyl)-4-nitrosopiperazine CAS number and chemical properties
The following technical guide details the chemical, toxicological, and analytical profile of 1-(4-Methoxyphenyl)-4-nitrosopiperazine , a critical nitrosamine impurity often associated with piperazine-based active pharmaceutical ingredients (APIs) such as Itraconazole and Posaconazole.
CAS Number: 75051-59-1 Classification: Nitrosamine Impurity (Cohort of Concern) Primary Application: Pharmaceutical Reference Standard / Genotoxic Impurity Marker
Executive Summary
1-(4-Methoxyphenyl)-4-nitrosopiperazine (often abbreviated as N-Nitroso-MPP or NMMP) is a mutagenic impurity formed by the nitrosation of the secondary amine precursor, 1-(4-methoxyphenyl)piperazine. Under the ICH M7(R2) guidelines, it is classified within the "Cohort of Concern" due to the N-nitroso functionality, which requires strict control levels (typically in the nanogram/day range) in drug substances. This guide provides a comprehensive workflow for its identification, quantification, and control.
Chemical Identity & Physicochemical Properties[1][2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(4-Methoxyphenyl)-4-nitrosopiperazine |
| CAS Number | 75051-59-1 |
| Molecular Formula | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol |
| SMILES | COc1ccc(cc1)N2CCN(N=O)CC2 |
| Synonyms | N-Nitroso-1-(4-methoxyphenyl)piperazine; N-Nitroso Itraconazole Impurity 1 |
Physical Properties
| Property | Value / Characteristic |
| Appearance | Pale yellow to yellow solid (Nitrosamines are often colored) |
| Melting Point | Not widely standardized; typically ~60–80 °C (derivative dependent) |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane; Low solubility in water |
| pKa | The N-nitroso group significantly reduces the basicity of the N4 nitrogen.[1] |
| Stability | Light sensitive (photolytic degradation common for N-nitrosamines); Stable in alkaline conditions. |
Mechanism of Formation
The formation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine occurs via the classic nitrosation of the secondary amine moiety in the presence of a nitrosating agent (NO⁺ source). This reaction is pH-dependent, peaking near the pKa of the amine (typically pH 3–4).
Synthesis Pathway Diagram
The following diagram illustrates the nitrosation mechanism where nitrite ions react with the secondary amine precursor under acidic conditions.
Caption: Electrophilic attack of the nitrosonium ion on the secondary amine nitrogen of the piperazine ring.
Toxicological Profile & Regulatory Limits[5][6][7][8]
Genotoxicity
Like most N-nitrosamines, this compound requires metabolic activation (typically by CYP450 enzymes) to form an alkylating agent (diazonium ion) that reacts with DNA, causing mutations.[2]
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Ames Test: Predicted Positive (Class 1 mutagen).
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Carcinogenicity: Classified under the "Cohort of Concern" (CoC).
Acceptable Intake (AI) Limits
Regulatory bodies (FDA, EMA) determine limits based on the Carcinogenic Potency Categorization Approach (CPCA) when compound-specific data is unavailable.
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Structural Class: N-nitroso-aryl-piperazine.
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CPCA Category: Likely Category 3 or Category 2 .
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Alpha-Hydrogens: The piperazine ring has alpha-hydrogens (Score +1).
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Deactivating Features: The aryl group is separated by the piperazine ring, reducing its electronic deactivating effect on the alpha-carbons relative to the nitroso group.
-
-
Estimated AI Limit:
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Based on read-across to surrogates like 1-methyl-4-nitrosopiperazine (MNP) or 1-phenyl-4-nitrosopiperazine , the limit is typically set at 400 ng/day or 100 ng/day depending on the specific regulatory assessment of the aryl influence.
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Note: Manufacturers must verify if a specific AI has been published by the EMA/FDA for their specific drug application; otherwise, the CPCA limit applies.
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Analytical Methodology (LC-MS/MS)
Detection of nitrosamines requires high sensitivity (LOQ < 10% of the AI limit). The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Development Strategy
Caption: Standardized workflow for trace-level quantification of nitrosamine impurities.
Recommended LC-MS/MS Conditions
| Parameter | Setting / Recommendation |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495) |
| Column | C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl, 100 x 2.1 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability) |
| Mobile Phase B | Methanol or Acetonitrile |
| Ion Source | Electrospray Ionization (ESI) - Positive Mode |
| MRM Transitions | 222.1 → 192.1 (Loss of NO, Quantifier)222.1 → 150.1 (Qualifier - Piperazine ring fragmentation) |
| Retention Time | ~4.5 - 6.0 min (Method dependent) |
| LOQ Target | < 0.5 ng/mL (to meet < 26.5 ng/day limits if necessary) |
Sample Preparation Protocol
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Weighing: Accurately weigh 100 mg of drug substance.
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Dissolution: Dissolve in 5 mL of Methanol (ensure complete solubility).
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Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter (verify filter compatibility to avoid nitrosamine leaching from the filter itself).
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Injection: Inject 5–10 µL into the LC-MS/MS system.
Risk Mitigation & Control Strategy
To prevent the formation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine in drug products:
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Nitrite Scavenging: Incorporate scavengers like Ascorbic Acid or Alpha-tocopherol in the formulation to consume residual nitrites.
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Excipient Screening: Test excipients (Microcrystalline cellulose, Magnesium stearate) for nitrite content.
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pH Control: Avoid acidic processing steps where nitrite and the piperazine precursor are present simultaneously.
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Packaging: Use low-permeability packaging to prevent ingress of NOx gases from the environment during storage.
References
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European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004." EMA/369136/2020. Link
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U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[3][4] FDA-2020-D-1530. Link
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Pharmaffiliates. "1-(4-Methoxyphenyl)-4-nitrosopiperazine Analytical Standard." Catalog No. PA 09 0211027. Link
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Lhasa Limited. "Carcinogenic Potency Categorization Approach (CPCA) for N-Nitrosamines." Nitrosamines resource. Link
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Bharate, S. S. "Critical Analysis of Drug Product Nitrosamine Impurities: Identification, Potency, and Control." Journal of Medicinal Chemistry, 2021. Link
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]
- 3. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 4. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
